4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The presence of an amino group (NH2) and a carboxylic acid group (COOH) in the molecule suggests that it may have both basic and acidic properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring attached to a methoxyphenyl group at the 1-position and a carboxylic acid group at the 3-position . The amino group would be attached at the 4-position of the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds, due to the presence of nitrogen atoms in the ring, are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of an amino group and a carboxylic acid group suggests that it may exhibit both basic and acidic properties .Scientific Research Applications
Green Synthesis Methods
- A green, efficient method for synthesizing pyranopyrazoles using isonicotinic acid, which includes this compound, has been developed. This method is notable for its simplicity and environmentally friendly approach (Zolfigol et al., 2013).
Corrosion Protection
- The compound has been investigated for its potential in corrosion protection. Specifically, its effectiveness in inhibiting corrosion of mild steel in HCl solutions has been studied, showing promising results (Paul et al., 2020).
Cytotoxicity and Potential in Cancer Research
- Research has been conducted on derivatives of this compound for their cytotoxic activity against cancer cells. This includes studies on the synthesis of various derivatives and their effects on Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Nonlinear Optical Properties
- The compound has been studied for its nonlinear optical properties. Investigations have focused on both experimental and theoretical aspects, indicating potential applications in materials science (Tamer et al., 2015).
Antimicrobial Activity
- Novel Schiff bases using derivatives of this compound have been synthesized and tested for antimicrobial activity. These studies are crucial in the search for new and effective antimicrobial agents (Puthran et al., 2019).
Synthesis and Characterization
- Various studies have focused on the synthesis and characterization of this compound and its derivatives. These studies provide essential insights into the chemical properties and potential applications of the compound (Yıldırım & Kandemirli, 2006).
Experimental and Computational Studies
- The compound has been the subject of both experimental and computational studies, particularly in the context of acid corrosion. These studies help understand its behavior and potential applications in industrial settings (Saranya et al., 2020).
Mechanism of Action
Target of Action
Many compounds similar to “4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” often target enzymes or receptors in the body. These targets are usually proteins that play crucial roles in biochemical pathways .
Mode of Action
The compound could interact with its target by binding to it, often at a specific site known as the active site. This binding could inhibit the target’s activity, alter its shape, or enhance its function .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, if the target is an enzyme, inhibiting its activity could slow down or stop a particular biochemical reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease process, this could alleviate symptoms of the disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-6-9(12)10(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVQKYMBTLXQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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